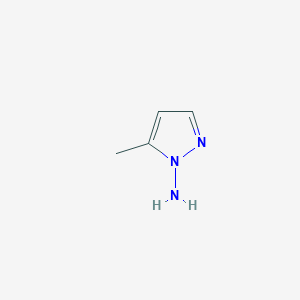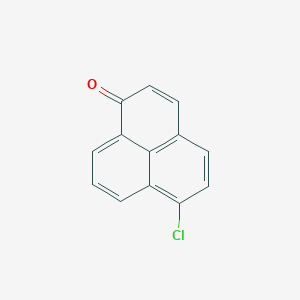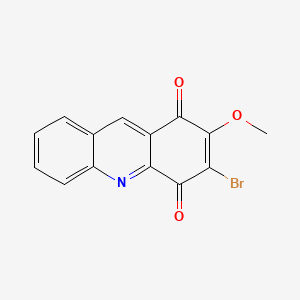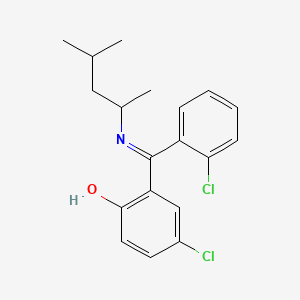
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group attached to a pentaoxacyclopentadecane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the bromomethylation of a precursor compound. One common method includes the reaction of a suitable alcohol with hydrobromic acid and formaldehyde under acidic conditions. This reaction results in the formation of the bromomethyl group on the pentaoxacyclopentadecane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a variety of oxygenated compounds .
科学的研究の応用
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
作用機序
The mechanism of action of 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions can modify the structure and function of target molecules, making the compound useful in synthetic and analytical applications .
類似化合物との比較
Similar Compounds
Uniqueness
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its pentaoxacyclopentadecane ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other bromomethyl compounds, which may have different ring systems or functional groups .
特性
CAS番号 |
78827-95-9 |
|---|---|
分子式 |
C12H23BrO5 |
分子量 |
327.21 g/mol |
IUPAC名 |
2-(bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C12H23BrO5/c1-12(10-13)11-17-7-6-15-3-2-14-4-5-16-8-9-18-12/h2-11H2,1H3 |
InChIキー |
MOOVTLCBICZECQ-UHFFFAOYSA-N |
正規SMILES |
CC1(COCCOCCOCCOCCO1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
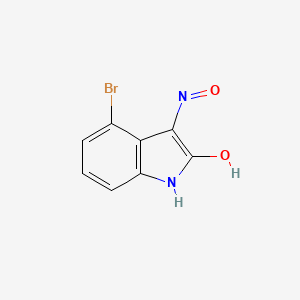
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
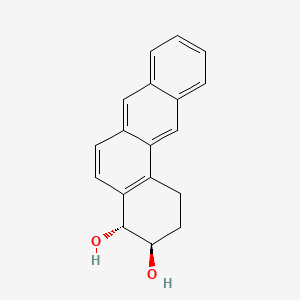
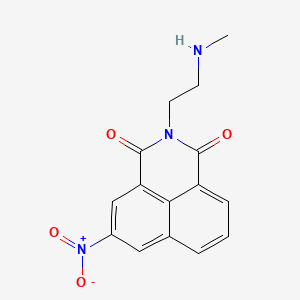
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
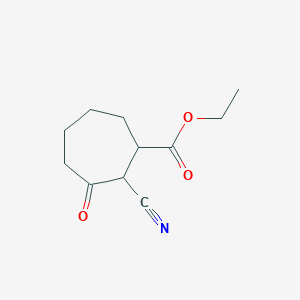

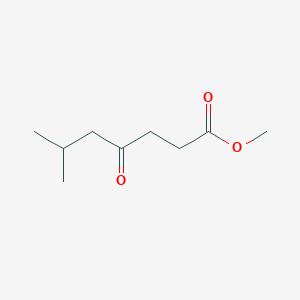
silane](/img/structure/B14431490.png)
